Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate
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Overview
Description
Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate is an organic compound that features a nicotinate core with a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate typically involves the reaction of nicotinic acid derivatives with tetrazole-containing compounds. One common method includes the use of methyl nicotinate and 1-methyl-1H-tetrazole-5-amine under specific conditions to form the desired product. The reaction may require catalysts and specific solvents to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole moiety can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-tetrazol-5-amine: A related compound with similar structural features but different functional groups.
5-Methyl-1H-tetrazole: Another tetrazole derivative with distinct properties and applications.
Uniqueness
Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate is unique due to its combination of a nicotinate core and a tetrazole moiety, which imparts specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C10H12N6O2 |
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Molecular Weight |
248.24 g/mol |
IUPAC Name |
methyl 6-[methyl-(1-methyltetrazol-5-yl)amino]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12N6O2/c1-15(10-12-13-14-16(10)2)8-5-4-7(6-11-8)9(17)18-3/h4-6H,1-3H3 |
InChI Key |
VKCQEKCPVHWSLL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)N(C)C2=NC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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